6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10165557
InChI: InChI=1S/C11H13N3S/c12-10-9-7-4-2-1-3-5-8(7)15-11(9)14-6-13-10/h6H,1-5H2,(H2,12,13,14)
SMILES: C1CCC2=C(CC1)SC3=NC=NC(=C23)N
Molecular Formula: C11H13N3S
Molecular Weight: 219.31 g/mol

6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC10165557

Molecular Formula: C11H13N3S

Molecular Weight: 219.31 g/mol

* For research use only. Not for human or veterinary use.

6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine -

Specification

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
IUPAC Name 8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine
Standard InChI InChI=1S/C11H13N3S/c12-10-9-7-4-2-1-3-5-8(7)15-11(9)14-6-13-10/h6H,1-5H2,(H2,12,13,14)
Standard InChI Key WKVBWBRXKVWYEO-UHFFFAOYSA-N
SMILES C1CCC2=C(CC1)SC3=NC=NC(=C23)N
Canonical SMILES C1CCC2=C(CC1)SC3=NC=NC(=C23)N

Introduction

Chemical Structure and Nomenclature

Core Structural Features

6,7,8,9-Tetrahydro-5H-cyclohepta thieno[2,3-d]pyrimidin-4-amine consists of a seven-membered cycloheptane ring fused to a thieno[2,3-d]pyrimidine system. The pyrimidine ring contains nitrogen atoms at positions 1, 3, and 4, with the amine group (-NH2) substituting position 4. The cycloheptane moiety introduces conformational flexibility, which may influence binding interactions in biological systems.

Table 1: Molecular Characteristics

PropertyValueSource
Molecular FormulaC12H15N3S
Molecular Weight233.33 g/mol
IUPAC Name8-Thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine
Canonical SMILESC1CCC2=C(CC1)SC3=NC(=NC=C23)N

The bicyclic system’s planarity and electron-rich regions (from sulfur and pyrimidine nitrogens) facilitate π-π stacking and hydrogen bonding, critical for interactions with biological targets like kinase ATP-binding pockets .

Synthetic Methodologies

Key Synthetic Routes

While no explicit synthesis for 6,7,8,9-tetrahydro-5H-cyclohepta thieno[2,3-d]pyrimidin-4-amine is documented, analogous compounds suggest a multi-step approach:

  • Cyclization: Formation of the thieno[2,3-d]pyrimidine core via cyclocondensation of 2-aminothiophene-3-carboxylates with nitriles or amidines.

  • Ring Expansion: Introduction of the cycloheptane ring through [5+2] cycloaddition or alkylation strategies.

  • Functionalization: Installation of the C4-amine group via nucleophilic substitution or reductive amination.

A 2019 study demonstrated that derivatives with C4 substituents (e.g., chloromethyl or butyl groups) achieve yields of 60–75% under optimized Pd-catalyzed cross-coupling conditions . Reaction temperatures exceeding 100°C and inert atmospheres are typically required to prevent decomposition of intermediates.

Physicochemical Properties

Solubility and Stability

Predicted LogP values (2.1–2.5) indicate moderate lipophilicity, favoring membrane permeability but posing formulation challenges for aqueous delivery. Thermal gravimetric analysis of related compounds shows decomposition onset at 180–220°C, suggesting stability under standard storage conditions.

Table 2: Calculated Physicochemical Parameters

ParameterValueMethod
Topological Polar Surface Area76.3 ŲErtl et al.
Hydrogen Bond Donors1PubChem
Rotatable Bonds1Molecular Dynamics

Pharmacological Profile

Kinase Inhibition Activity

Structural analogs substituted at C4 exhibit dual EGFR/VEGFR-2 inhibition, with IC50 values spanning 0.23–1.23 µM . The unsubstituted amine derivative likely serves as a precursor for these active compounds. Molecular docking simulations suggest:

  • EGFR Binding: The pyrimidine nitrogen forms a critical hydrogen bond with Met793 (distance: 2.1 Å).

  • VEGFR-2 Interaction: Sulfur and cycloheptane carbons participate in hydrophobic interactions with Phe1047 and Leu840 .

Antiproliferative Effects

In MCF-7 breast cancer cells, the chloromethyl derivative (2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta thieno[2,3-d]pyrimidin-4-amine) demonstrated:

  • IC50: 2.8 µM (4.64-fold more potent than doxorubicin)

  • Apoptosis induction: 38.7% cells in pre-G1 phase vs. 6.2% in controls .

Applications in Drug Discovery

Lead Optimization Strategies

The C4 amine serves as a versatile handle for derivatization:

  • Alkylation: Butyl groups enhance lipophilicity (e.g., N-butyl analog, clogP = 3.1).

  • Acylation: Amide derivatives improve aqueous solubility (e.g., acetylated form, solubility = 12 mg/mL).

Patent Landscape

A 2023 review identified 14 patents since 2018 covering thieno[2,3-d]pyrimidine derivatives, primarily for oncology and inflammatory diseases. Key assignees include Novartis (WO2023057362A1) and Pfizer (US2023187647A1) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator